molecular formula C20H16F3N3OS2 B284314 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE

1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE

Cat. No.: B284314
M. Wt: 435.5 g/mol
InChI Key: UNDOKYCXEFAYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of isoquinoline, thienyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline derivative, followed by the introduction of the thienyl and pyrimidinyl groups through various coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to determine its potential as a therapeutic agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties. Its unique combination of functional groups could lead to the creation of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, for example, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE include other isoquinoline derivatives, thienyl-containing compounds, and pyrimidinyl sulfides. Examples include:

  • 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-methyl-2-pyrimidinyl sulfide
  • 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H16F3N3OS2

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-10-15(16-6-3-9-28-16)24-19(25-17)29-12-18(27)26-8-7-13-4-1-2-5-14(13)11-26/h1-6,9-10H,7-8,11-12H2

InChI Key

UNDOKYCXEFAYET-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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